molecular formula C12H16FN3O3S B2613701 4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 896315-45-0

4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B2613701
CAS No.: 896315-45-0
M. Wt: 301.34
InChI Key: SQCKDROWZQHXNM-UHFFFAOYSA-N
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Description

4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one is a synthetic pyrrolidin-2-one derivative of interest in medicinal chemistry and preclinical research. Compounds based on the pyrrolidin-2-one, or 2-pyrrolidinone, scaffold are recognized for their broad spectrum of pharmacological properties and are considered an essential group of pharmacophores . This particular compound features a 4-fluorophenyl group at the 1-position and a dimethylsulfamoylamino moiety at the 4-position, structural features designed to modulate biological activity, solubility, and metabolic stability. The 2-pyrrolidinone core is a versatile structure found in natural products and active synthetic molecules, with documented applications in neuroscience and oncology research . Pyrrolidinone derivatives are actively investigated as potential atypical dopamine transporter (DAT) inhibitors for the treatment of psychostimulant use disorders . Furthermore, recent studies highlight that novel pyrrolidinone derivatives bearing specific aromatic substituents demonstrate significant cytotoxic effects against aggressive cancer cell lines, including human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) . The incorporation of fluorinated aryl groups, such as the 4-fluorophenyl ring in this compound, is a common strategy in modern drug design to fine-tune a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile. This product is provided for research purposes to support the exploration of new therapeutic agents. It is intended for use by qualified researchers in controlled laboratory settings. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

4-(dimethylsulfamoylamino)-1-(4-fluorophenyl)-2-oxopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O3S/c1-15(2)20(18,19)14-10-7-12(17)16(8-10)11-5-3-9(13)4-6-11/h3-6,10,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCKDROWZQHXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with dimethylsulfamoyl chloride to form the intermediate 4-fluoro-N,N-dimethylsulfamoylaniline. This intermediate is then subjected to cyclization with a suitable reagent, such as phosgene or triphosgene, to form the pyrrolidin-2-one ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or nickel complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact: The dimethylsulfamoylamino group in the target compound introduces a sulfonamide functional group, which is absent in analogs like 4a (triazole-thioxo) or S-73 (piperazine). Sulfonamides are known to improve solubility and binding to enzymes like carbonic anhydrases .
  • Fluorophenyl Position : The 4-fluorophenyl group in the target compound vs. the 3-fluorophenyl isomer () affects steric and electronic interactions. 4-Fluorophenyl derivatives often exhibit better metabolic stability due to reduced susceptibility to oxidative metabolism .

Pharmacological Comparisons

Antioxidant Activity:

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one () exhibits 1.5× higher antioxidant activity than ascorbic acid. The thioxo-oxadiazole group is critical for radical scavenging .
  • Target Compound : The dimethylsulfamoyl group may reduce antioxidant efficacy compared to thioxo derivatives but could improve stability in vivo.

Antiarrhythmic Activity:

  • S-73 () shows potent α1-adrenolytic activity due to its piperazine-butyl chain, which facilitates receptor interaction .

Metabolic Stability:

  • 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one () lacks a sulfonamide group, making it more prone to Phase I metabolism (e.g., hydroxylation) compared to the target compound .

Crystallographic and Conformational Comparisons

  • Isostructural Thiazoles (): Fluorophenyl-containing thiazoles adopt planar conformations with perpendicular fluorophenyl groups, influencing packing efficiency and solubility .
  • Target Compound: The pyrrolidinone ring’s rigidity and sulfonamide polarity likely promote distinct crystal packing and solubility profiles.

Biological Activity

The compound 4-[(Dimethylsulfamoyl)amino]-1-(4-fluorophenyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H15FN2O2SC_{12}H_{15}FN_2O_2S. Its structure includes a pyrrolidinone ring substituted with a dimethylsulfamoyl group and a fluorophenyl moiety, which is hypothesized to influence its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through modulation of neurotransmitter systems:

  • Dopamine Reuptake Inhibition : Analogous compounds have shown selective inhibition of dopamine transporters (DAT), which could be beneficial in treating disorders like ADHD and substance use disorders .
  • GABA-A Receptor Modulation : Similar structures have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, potentially offering therapeutic avenues for anxiety and seizure disorders .

Antidepressant Effects

Studies have demonstrated that derivatives with similar structural features can exhibit antidepressant-like effects in animal models. These effects are often linked to enhanced serotonergic and dopaminergic neurotransmission.

Neuroprotective Properties

Research indicates that the compound may possess neuroprotective properties, potentially through the reduction of oxidative stress and inflammation in neuronal cells. This suggests a role in the management of neurodegenerative diseases.

Study 1: Dopamine Transporter Inhibition

A study evaluating various pyrrolidine derivatives found that certain analogues exhibited significant inhibition of DAT with minimal effects on serotonin transporters. The lead compound demonstrated a high affinity for DAT, suggesting potential applications in treating dopamine-related disorders .

Study 2: GABA-A Receptor Modulation

Another investigation focused on the modulation of GABA-A receptors by similar compounds, revealing that specific substitutions at the phenyl ring enhanced binding affinity and metabolic stability. This study highlighted the importance of structural modifications in optimizing pharmacological profiles .

Table 1: Comparative Biological Activities of Pyrrolidine Derivatives

Compound NameActivity TypeMechanism of ActionReference
This compoundDopamine Transporter InhibitionSelective inhibition of DAT
2-(4-Fluorophenyl)-1H-benzo[d]imidazoleGABA-A Receptor ModulationPositive allosteric modulation
Racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-oneAntidepressant-like EffectsEnhanced serotonergic activity

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